9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one
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Overview
Description
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one is a chemical compound with a unique structure that includes a purine ring system attached to a hydroxycyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentyl derivative with a purine precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The purine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the purine ring.
Scientific Research Applications
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclopentyl group may enhance binding affinity and specificity, while the purine ring can participate in various biochemical interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Aminocyclopentanecarboxylic Acid: This compound shares a similar cyclopentyl structure but differs in functional groups.
(1S,2R,3S)-2-Amino-3-methylcyclopentanecarboxylic Acid: Another similar compound with variations in the cyclopentyl ring and functional groups.
Uniqueness
9-((1S,2R)-2-Hydroxycyclopentyl)-3H-purin-6(9H)-one is unique due to its specific combination of a hydroxycyclopentyl group and a purine ring. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
6277-54-9 |
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Molecular Formula |
C10H12N4O2 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
9-[(1S,2R)-2-hydroxycyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O2/c15-7-3-1-2-6(7)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1 |
InChI Key |
HNRDBUIIBSEKMP-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)N2C=NC3=C2N=CNC3=O |
Canonical SMILES |
C1CC(C(C1)O)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
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